molecular formula C6H8O2 B1658432 4,8-Dioxaspiro[2.5]oct-1-ene CAS No. 60935-21-9

4,8-Dioxaspiro[2.5]oct-1-ene

Cat. No.: B1658432
CAS No.: 60935-21-9
M. Wt: 112.13 g/mol
InChI Key: HIQNFQSASCLYLW-UHFFFAOYSA-N
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Description

4,8-Dioxaspiro[2.5]oct-1-ene is a chemical compound with the molecular formula C6H8O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxaspiro[2.5]oct-1-ene typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, and water is removed azeotropically. The resulting product is then purified through distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4,8-Dioxaspiro[2.5]oct-1-ene involves its ability to undergo various chemical transformations. Its spiro structure allows it to participate in ring-opening reactions, isomerization, and cycloaddition reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

4,8-dioxaspiro[2.5]oct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-7-6(2-3-6)8-5-1/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNFQSASCLYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C=C2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337494
Record name 4,8-Dioxaspiro[2.5]oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60935-21-9
Record name 4,8-Dioxaspiro[2.5]oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4,8-Dioxaspiro[2.5]oct-1-ene?

A: this compound is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.08 g/mol []. It is a clear liquid with a boiling point of approximately 40-55 °C at 0.015 mmHg [].

Q2: How is this compound synthesized?

A: Two main synthetic routes exist. The first involves treating commercially available 1,3-dichloroacetone with neopentyl glycol and a catalytic amount of p-toluenesulfonic acid to form 2,2-bis-chloromethyl-5,5-dimethyl[1,3]dioxane. Subsequent treatment with sodium amide in liquid ammonia yields this compound []. The alternative route utilizes a transketalization of 1-bromo-3-chloro-2,2-dimethoxypropane, followed by cyclization with potassium amide in liquid ammonia [].

Q3: What are the notable reactions of this compound in organometallic chemistry?

A: this compound reacts with bis(trimethylphosphane)titanocene to form an η2-cyclopropene complex. This complex undergoes a thermal rearrangement to yield a metallacyclobutene derivative []. Similar reactivity is observed with (1-butene)(trimethylphosphane)zirconocene, highlighting the compound's versatility in forming organometallic complexes [].

Q4: How does this compound behave in reactions with tungsten complexes?

A: This compound reacts with tungsten (IV) imido precursors of the type WCl2(NAr)(PX3)3. Depending on the steric bulk of the imido ligand, the reaction can yield either η2-cyclopropene complexes or vinyl alkylidene complexes through cyclopropene ring-opening []. These reactions highlight the potential of this compound as a precursor for synthesizing various organometallic tungsten complexes.

Q5: Are there any applications of this compound in organic synthesis?

A: Yes, this compound can be utilized in the synthesis of substituted cyclopropenone acetals. For example, it reacts with 2-cyclopenten-1-one to yield cis-5-(5,5-dimethyl-1,3-dioxan-2-ylidene)hexahydro-1(2H)-pentalen-2-one via a [3+2] cycloaddition reaction []. This example demonstrates the utility of this compound as a building block in the synthesis of more complex molecules.

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